
TH-302-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TH-302-d8 is the isotope-labeled analog of TH-302, a hypoxia-activated prodrug. TH-302 is designed to target hypoxic regions within tumors, which are often resistant to conventional chemotherapy and radiation treatments. The compound is activated under low oxygen conditions, releasing a cytotoxic agent that can effectively kill cancer cells in these hypoxic zones .
准备方法
Synthetic Routes and Reaction Conditions
TH-302-d8 is synthesized by incorporating deuterium atoms into the TH-302 molecule. The synthesis involves the following steps:
Preparation of the Nitroimidazole Moiety: The nitroimidazole moiety is synthesized through nitration and subsequent reduction reactions.
Attachment of the Bromo-Isophosphoramide Mustard: The bromo-isophosphoramide mustard is attached to the nitroimidazole moiety through a series of nucleophilic substitution reactions.
Deuterium Labeling: Deuterium atoms are introduced into the molecule using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the nitroimidazole moiety and bromo-isophosphoramide mustard are synthesized.
Deuterium Incorporation: Deuterium is incorporated using deuterated solvents and reagents in large-scale reactors.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
TH-302-d8 undergoes several types of chemical reactions, including:
Reduction: Under hypoxic conditions, this compound is reduced by cellular reductases to release the active cytotoxic agent.
Substitution: The bromo groups in the bromo-isophosphoramide mustard can undergo nucleophilic substitution reactions.
Oxidation: In the presence of oxygen, the reduced form of this compound can be re-oxidized to its original form.
Common Reagents and Conditions
Reduction: Cellular reductases and low oxygen conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Molecular oxygen and oxidizing agents.
Major Products
Reduction: The active cytotoxic agent, bromo-isophosphoramide mustard.
Substitution: Various substituted derivatives of the bromo-isophosphoramide mustard.
Oxidation: The original this compound molecule.
科学研究应用
TH-302-d8 has several scientific research applications, including:
Cancer Therapy: this compound is used in preclinical and clinical studies to target hypoxic regions within tumors.
Hypoxia Studies: The compound is used to study the effects of hypoxia on tumor progression and treatment resistance.
Drug Delivery Systems: This compound is incorporated into nanodrug delivery systems to enhance its targeting and efficacy.
Biological Research: The compound is used to investigate the molecular mechanisms of hypoxia-activated prodrugs and their effects on cancer cells.
作用机制
TH-302-d8 is activated under hypoxic conditions by cellular reductases, which reduce the nitroimidazole moiety to a radical anion. This radical anion undergoes fragmentation to release the active cytotoxic agent, bromo-isophosphoramide mustard. The cytotoxic agent then alkylates DNA, leading to DNA cross-linking and cell death. The molecular targets include DNA and various cellular reductases involved in the activation process .
相似化合物的比较
TH-302-d8 is compared with other hypoxia-activated prodrugs, such as:
Tirapazamine: Another hypoxia-activated prodrug that releases a cytotoxic agent under low oxygen conditions.
PR-104: A hypoxia-activated prodrug that releases a nitrogen mustard cytotoxic agent.
Banoxantrone (AQ4N): A hypoxia-activated prodrug that releases a cytotoxic anthraquinone derivative.
Conclusion
This compound is a promising hypoxia-activated prodrug with significant potential in cancer therapy and hypoxia research. Its unique activation mechanism and cytotoxic agent make it a valuable tool for targeting hypoxic regions within tumors and studying the effects of hypoxia on cancer progression and treatment resistance.
属性
CAS 编号 |
918632-75-4 |
---|---|
分子式 |
C₉H₈D₈Br₂N₅O₄P |
分子量 |
457.09 |
同义词 |
N,N’-Bis(2-bromoethyl)phosphorodiamidic Acid-d8 (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。